molecular formula C24H26N4O5 B1679124 PD 168077 maleate CAS No. 190383-31-4

PD 168077 maleate

Cat. No. B1679124
M. Wt: 450.5 g/mol
InChI Key: DNULYRGWTFLJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 168077 maleate is a potent D4 dopamine receptor agonist . It has a molecular weight of 450.49 and its molecular formula is C20H22N4O.C4H4O4 . It is a solid substance that is soluble in DMSO to 100 mM .


Physical And Chemical Properties Analysis

PD 168077 maleate is a solid substance that is soluble in DMSO to 100 mM . It has a molecular weight of 450.49 and its molecular formula is C20H22N4O.C4H4O4 . It is recommended to be stored at -20°C .

Scientific Research Applications

Dopamine Receptor Agonism and Erectile Function

  • PD-168077 as a Dopamine D4 Receptor Agonist : PD-168077 maleate, a selective D4 dopamine receptor agonist, shows significant effects when injected into the paraventricular nucleus of male rats. It induces penile erection in a dose-dependent manner and interacts with the activity of paraventricular oxytocinergic neurons influencing erectile function (Melis et al., 2005). Additionally, its administration leads to increased extra-cellular dopamine and its metabolite concentration in the nucleus accumbens, suggesting a role in the integration of neural pathways controlling sexual behavior (Succu et al., 2007).

Other Pharmacological Applications

  • Pharmacokinetics and Pharmacodynamics in Antimalarial Therapy : PD 168077 maleate's pharmacokinetic and pharmacodynamic properties were studied in relation to arterolane maleate, a synthetic antimalarial compound. This research aimed at understanding dosage optimization for maximum therapeutic benefits in antimalarial treatments (Gautam et al., 2011).

Chemistry and Material Science

  • Ring-Opening Copolymerization : Research has been conducted on the ring-opening copolymerization of maleic anhydride with epoxides, utilizing a chromium(III) salen complex. This method provides access to new unsaturated polyesters, contributing to advancements in polymer chemistry (DiCiccio & Coates, 2011).

Biomedical Engineering and Tissue Engineering

  • Poly(propylene fumerate-co-propylene maleate) for Tissue Engineering : Research into biodegradable polymers like poly(propylene fumerate-co-propylene maleate) derived from maleic anhydride shows potential in tissue engineering applications. These polymers can be synthesized under different conditions to achieve varied ratios of fumerate to maleate groups, allowing for tuning of properties like degradation rate (Hedberg-Dirk et al., 2009).

Microbial Production and Biotechnology

  • Microbial Production of Maleate : A novel biosynthetic pathway was proposed for maleate production in engineered Escherichia coli, using glycerol as a starting material. This approach provides a microbial platform for industrial synthesis of maleate, demonstrating a significant improvement in maleate production titer (Sheng et al., 2021).

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042601
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide maleate

CAS RN

630117-19-0
Record name PD-168077 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168077 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Nayak, HJ Cassaday - Progress in Neuro-Psychopharmacology and …, 2003 - Elsevier
Conditioning is normally selective to the most likely predictors of motivationally significant events and some dopamine (DA) agonists produce dysfunction in this process. Moreover, the …
Number of citations: 0 www.sciencedirect.com
C Sarkar, S Das, D Chakroborty… - The Journal of …, 2006 - journals.aai.org
… Sigma-Aldrich) followed by the addition of soluble anti-CD28 (eBioscience) Abs (4 μg/ml each) and 1 × 10 6 cells together with the specific D 4 DA receptor agonist PD 168,077 maleate …
Number of citations: 0 journals.aai.org
VA Narkar, T Hussain, C Pedemonte… - Journal of the …, 2001 - Am Soc Nephrol
… -1,2,3,4-tetrahydronaphthalene hydrobromide, or PD 168,077 maleate (D 2 -like, D 2 , D 3 , … 3,4-tetrahydronaphthalene hydrobromide and PD 168,077 maleate did not produce such an …
Number of citations: 0 jasn.asnjournals.org
M Flood, ED Eggers - Investigative Ophthalmology & Visual …, 2019 - iovs.arvojournals.org
… D1 and D4 receptors were agonized with the agonists SKF-38393 (20 µM) and PD-168077 maleate (500 nM) respectively. All experiments were performed under infrared illumination to …
Number of citations: 0 iovs.arvojournals.org
G Tosini, JC Dirden - Neuroscience letters, 2000 - Elsevier
A circadian oscillator located within the retina controls melatonin synthesis in the retina of mammals. In non-mammalian vertebrates retinal melatonin and dopamine appear to act as …
Number of citations: 0 www.sciencedirect.com
URKL Factor - J Immunol, 2006 - researchgate.net
… 106 cells together with the specific D4 DA receptor agonist PD 168,077 maleate salt (1 μM; Sigma-Aldrich) or ABT 724 trihydrochloride (1 μM; Tocris Bioscience) at the onset of 48 h of …
Number of citations: 0 www.researchgate.net
URKL Factor - J Immunol, 2006 - researchgate.net
… 106 cells together with the specific D4 DA receptor agonist PD 168,077 maleate salt (1 μM; Sigma-Aldrich) or ABT 724 trihydrochloride (1 μM; Tocris Bioscience) at the onset of 48 h of …
Number of citations: 0 www.researchgate.net
I vivo Activity - targetmol.com
PD-168077, a selective D4 dopamine receptor agonist, injected into the paraventricular nucleus of the hypothalamus on penile erection was studied in male rats. PD-168077 (1-200 ng) …
Number of citations: 0 www.targetmol.com
D Erlij, J Acosta-García, M Rojas-Márquez… - …, 2012 - Elsevier
Dopamine D4 receptors are localized in the GABAergic projections that globus pallidus (GP) neurons send to the reticular nucleus of the thalamus (RTN), the substantia nigra reticulata (…
Number of citations: 0 www.sciencedirect.com
HD Schmidt, SM Anderson… - European journal of …, 2006 - Wiley Online Library
… hydrochloride (1.5 and 3.0 µg/0.5 µL), the D3 dopamine receptor agonist (+)-PD 128,907 hydrochloride (1.5 and 3.0 µg/0.5 µL), the D4 dopamine receptor agonist PD 168,077 maleate …
Number of citations: 0 onlinelibrary.wiley.com

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